molecular formula C16H30O B14220440 2-(Tetradec-7-EN-1-YL)oxirane CAS No. 574729-79-6

2-(Tetradec-7-EN-1-YL)oxirane

Cat. No.: B14220440
CAS No.: 574729-79-6
M. Wt: 238.41 g/mol
InChI Key: SCVUAGWGLJOVDB-UHFFFAOYSA-N
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Description

2-(Tetradec-7-EN-1-YL)oxirane is an epoxide derivative characterized by a 14-carbon alkenyl chain (with a double bond at position 7) attached to the oxirane ring. This compound is synthesized via straightforward methods using commercially available reagents, enabling scalable production (10–30 g batches) . The long alkenyl substituent likely imparts hydrophobicity and influences reactivity compared to shorter-chain epoxides.

Properties

CAS No.

574729-79-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

2-tetradec-7-enyloxirane

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h7-8,16H,2-6,9-15H2,1H3

InChI Key

SCVUAGWGLJOVDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradec-7-EN-1-YL)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradec-7-ene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, resulting in the formation of the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of 2-(Tetradec-7-EN-1-YL)oxirane can be achieved through the use of large-scale epoxidation reactors. These reactors typically employ catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the epoxidation process. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradec-7-EN-1-YL)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    β-Hydroxyalkyl Derivatives: Formed via ring-opening reactions with nucleophiles

    Diols: Formed via oxidation reactions

    Alcohols and Alkanes: Formed via reduction reactions

Scientific Research Applications

2-(Tetradec-7-EN-1-YL)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetradec-7-EN-1-YL)oxirane primarily involves the ring-opening reactions of the oxirane ring. The strained three-membered ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-(Tetradec-7-EN-1-YL)oxirane and structurally related epoxides:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications Regulatory Status
2-(Tetradec-7-EN-1-YL)oxirane Not specified C₁₆H₂₈O Tetradec-7-en-1-yl ~236.4 (estimated) Potential surfactant/polymer precursor No data in provided evidence
Epichlorohydrin (2-(Chloromethyl)oxirane) 106-89-8 C₃H₅ClO Chloromethyl 92.52 Epoxy resins, water treatment; carcinogen Listed in CAMEO/WISER
2-[(1-Propen-1-yloxy)methyl]oxirane 1607-23-4 C₇H₁₂O₂ (1-Propen-1-yloxy)methyl 128.17 Regulated for industrial crosslinking Subject to §721.10722

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